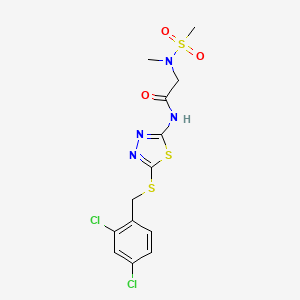
N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide is a useful research compound. Its molecular formula is C13H14Cl2N4O3S3 and its molecular weight is 441.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. The structural features of this compound, including the thiadiazole ring and the dichlorobenzyl group, play crucial roles in its biological efficacy.
Chemical Structure and Properties
The molecular formula of the compound is C20H13Cl2N3OS2, with a molecular weight of approximately 446.4 g/mol. The structure includes a thiadiazole ring, a dichlorobenzyl group, and an acetamide moiety, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Antimicrobial Activity : The dichlorobenzyl group is believed to disrupt bacterial and fungal cell membranes, leading to cell death. The thiadiazole ring may inhibit essential enzymes required for microbial survival .
- Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and interfering with cell cycle progression. For instance, it has demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 0.28 µg/mL .
Biological Activities
The compound exhibits a broad spectrum of biological activities:
1. Antimicrobial Activity
Research indicates that this compound has potent antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi due to its ability to disrupt cellular integrity.
2. Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies:
- Cytotoxicity : It has been tested against multiple cancer cell lines (e.g., MCF-7, HepG2) with promising results .
- Mechanistic Studies : Docking studies have suggested that the compound interacts with tubulin, which may explain its ability to inhibit cancer cell proliferation .
3. Other Biological Activities
The 1,3,4-thiadiazole scaffold is known for various other activities:
- Anti-inflammatory
- Antidiabetic
- Anticonvulsant
These activities are attributed to the structural characteristics shared among thiadiazole derivatives .
Research Findings and Case Studies
Several studies have highlighted the efficacy of thiadiazole derivatives similar to this compound:
Eigenschaften
IUPAC Name |
N-[5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-[methyl(methylsulfonyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4O3S3/c1-19(25(2,21)22)6-11(20)16-12-17-18-13(24-12)23-7-8-3-4-9(14)5-10(8)15/h3-5H,6-7H2,1-2H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKVGTKSGRKRKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NN=C(S1)SCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














